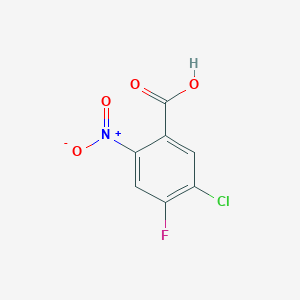

![molecular formula C14H12N2O2S B6153851 3-[2-硝基-1-(噻吩-2-基)乙基]-1H-吲哚 CAS No. 51626-48-3](/img/structure/B6153851.png)

3-[2-硝基-1-(噻吩-2-基)乙基]-1H-吲哚

描述

“3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole” would include this thiophene ring along with a nitro group and an indole group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗菌活性: Babu 等人 (2008) 合成了 3-[1-(3-硝基苯基)-乙基]-1-(吲哚-1-基) 取代的芳基/烷基膦酰基/硫代膦酰基/硒代膦酰基-1H-吲哚的新型衍生物,该衍生物对某些细菌和真菌菌株(如金黄色葡萄球菌和肺炎克雷伯菌)表现出抗菌活性 (Babu 等人,2008).

抗氧化和抗菌特性: Kurt-Kızıldoğan 等人 (2020) 发现一种新型吲哚衍生物 1-乙基-2-苯基-3-苯乙基-3-噻吩-2-基-1H-吲哚表现出抗氧化和抗菌特性,但没有细胞毒性作用,使其成为进一步研究的潜在活性成分 (Kurt-Kızıldoğan 等人,2020).

电致变色特性: Xu 等人 (2019) 合成了 π 共轭吲哚并[3,2-b]咔唑衍生物,当施加外部电势时,这些衍生物表现出显着の色变和高光学对比度,表明在电致变色器件中具有潜在应用 (Xu 等人,2019).

抗真菌活性: Canoira 等人 (1989) 制备了 3-(2'-硝基乙烯基)吲哚,其对白色念珠菌表现出抗真菌活性,与酮康唑相当 (Canoira 等人,1989).

新型化合物的合成: 多项研究集中于合成新型吲哚衍生物并研究其特性,例如 Baichurin 等人 (2019) 和 Salikhov 等人 (2019) 的研究,他们分别合成了双活化的硝基二烯烃和吲哚的硝基、氨基和卤代衍生物,用于各种潜在应用 (Baichurin 等人,2019); (Salikhov 等人,2019).

碳钢缓蚀: Ahmed (2018) 合成了新的 5-硝基靛红衍生物,该衍生物显示出作为海水缓蚀剂的潜力,因此在材料科学中具有实际应用 (Ahmed,2018).

未来方向

The future directions for “3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. There is a growing interest in thiophene derivatives due to their wide range of biological effects .

作用机制

Target of Action

The compound 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole, is a derivative of indole and thiophene. Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . Thiophene derivatives, on the other hand, are known to interact with their targets through various mechanisms, depending on the specific derivative .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a variety of pharmacological properties .

Result of Action

Based on the known biological activities of indole and thiophene derivatives, it can be inferred that this compound may have a broad spectrum of biological activities .

属性

IUPAC Name |

3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-16(18)9-12(14-6-3-7-19-14)11-8-15-13-5-2-1-4-10(11)13/h1-8,12,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAXEWGZZQYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276331 | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51626-48-3 | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51626-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。